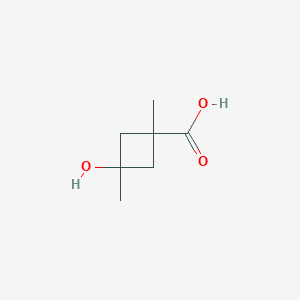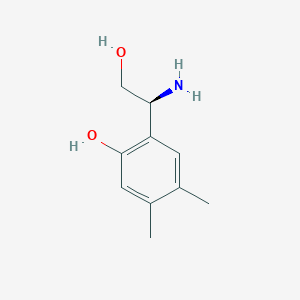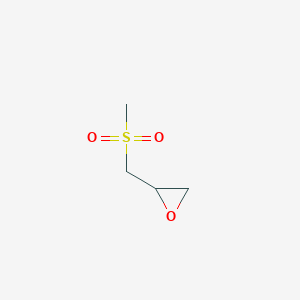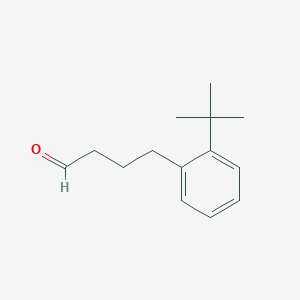
1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, featuring a brominated isopropyl group and an ethoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene typically involves the bromination of 2-methylpropane followed by a Friedel-Crafts alkylation reaction with 4-ethoxybenzene. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process. The general steps are as follows:
Bromination: 2-methylpropane is treated with bromine (Br2) in the presence of light or a radical initiator to form 1-bromo-2-methylpropane.
Friedel-Crafts Alkylation: The resulting 1-bromo-2-methylpropane is then reacted with 4-ethoxybenzene in the presence of AlCl3 to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
化学反応の分析
Types of Reactions: 1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Formation of 1-(2-methylpropan-2-yl)-4-ethoxybenzene derivatives.
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 1-(2-methylpropan-2-yl)-4-ethoxybenzene.
科学的研究の応用
1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved can vary based on the specific context of its use.
類似化合物との比較
1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene can be compared with other similar compounds such as:
1-Bromo-2-methylpropane: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
4-Ethoxybenzene: Lacks the brominated isopropyl group, limiting its reactivity in nucleophilic substitution reactions.
1-(1-Bromo-2-methylpropan-2-yl)benzene: Similar structure but without the ethoxy group, affecting its solubility and reactivity.
The presence of both the brominated isopropyl group and the ethoxy group in this compound makes it unique and valuable for specific synthetic and research applications.
特性
CAS番号 |
120998-59-6 |
|---|---|
分子式 |
C12H17BrO |
分子量 |
257.17 g/mol |
IUPAC名 |
1-(1-bromo-2-methylpropan-2-yl)-4-ethoxybenzene |
InChI |
InChI=1S/C12H17BrO/c1-4-14-11-7-5-10(6-8-11)12(2,3)9-13/h5-8H,4,9H2,1-3H3 |
InChIキー |
FYTADQPUXAQZFW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(C)(C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Fluoropyridin-3-YL)oxy]propan-1-amine](/img/structure/B13598454.png)




![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13598499.png)






![methyl2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate](/img/structure/B13598529.png)
